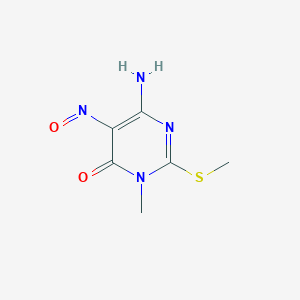

6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one

Descripción general

Descripción

6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, selective formation of the desired pyrimidinone can be achieved by heating with methanol sodium (MeONa) at reflux in butanol (BuOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Desulfurization and Formylation

Under acidic conditions with formic acid and transition metals (Fe/Ni), the compound undergoes desulfurization and formylation. This reaction produces formamidopyrimidine derivatives critical for nucleobase precursor synthesis :

| Conditions | Products Formed | Yield | Key Observations |

|---|---|---|---|

| Formic acid + Ni⁰, 2 hours | 2-(methylthio)FaPy (5b) | 100% | Thiomethyl group retained |

| Formic acid + Ni⁰, 7 days | Desulfurized FaPy (5c) | 100% | Thiomethyl group replaced with H |

This stepwise transformation confirms the thiomethyl group’s lability under prolonged reductive conditions, enabling selective synthesis of canonical nucleobase precursors .

N-Acylation Reactions

The amino group at position 6 participates in N-acylation with carboxylic acids using coupling agents. Two methods yield acrylamide derivatives :

| Method | Coupling Agent | Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| Active ester formation | EDCI∙HCl + NHS | DMF/CH₂Cl₂ | 24–48 hours | 65–85% |

| Direct coupling | BOP reagent | DMF | 4–6 hours | 70–90% |

Key advantages:

-

BOP-mediated coupling achieves faster reactions and higher yields.

-

EDCI∙HCl requires NHS activation but offers better selectivity for sterically hindered acids .

Acid-Catalyzed Rearrangement

In 50% sulfuric acid, the nitroso group migrates from N-5 to C-5, yielding 5-nitrosopyrimidines. This Fischer–Hepp type rearrangement depends on electronic activation by adjacent substituents :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| N-Benzyl-4-amino derivative | 50% H₂SO₄, 10 min | 5-Nitroso isomer (6ea) | 94% |

Mechanistic Insight :

-

Electron-donating groups (e.g., piperidine, methylthio) stabilize the transition state.

-

Migration proceeds via nitrous acid elimination followed by electrophilic aromatic substitution .

Reduction of Nitroso Group

The nitroso group (-NO) can be reduced to an amine (-NH₂) under catalytic hydrogenation or using Fe/Ni in acidic media. This reactivity is exploited to generate aminopyrimidine intermediates for downstream modifications .

Biological Activity Correlation

The compound’s antimicrobial activity stems from its ability to disrupt microbial nucleic acid synthesis. Key reactive pathways include:

-

DNA intercalation : Facilitated by planar nitroso-pyrimidine structure.

-

Enzyme inhibition : Thiol groups in microbial enzymes react with the methylthio substituent, forming disulfide bonds.

pH-Dependent Solubility and Reactivity

| pH Range | Solubility (mg/mL) | Dominant Reactivity |

|---|---|---|

| 2–4 | 12–15 | Nitroso group protonation |

| 7–9 | 8–10 | Amino group deprotonation |

| >10 | <2 | Precipitation due to keto-enol tautomerization |

Optimal reaction conditions for acylation and nitroso migrations occur near pH 7–9, balancing solubility and functional group reactivity .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₄O₂S

- Molecular Weight : Approximately 200.22 g/mol

- CAS Number : 42026-60-8

The structural uniqueness of this compound allows it to participate in various chemical interactions, which is crucial for its biological activity.

Biological Activities

Research indicates that 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one exhibits several noteworthy biological activities:

-

Antiviral Activity :

- Compounds with similar pyrimidine structures have been evaluated for their effectiveness against viruses, particularly HIV. For instance, derivatives of pyrimidines have shown moderate to potent inhibition of HIV reverse transcriptase (RT) activity, suggesting potential antiviral applications for this compound as well .

-

Antimicrobial Properties :

- Pyrimidine derivatives are known for their antimicrobial activities. Studies have shown that certain substituted pyrimidines can inhibit bacterial and fungal growth effectively. The presence of the methylthio group may enhance these properties, making this compound a candidate for developing new antimicrobial agents .

- Potential in Cancer Therapy :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The exact synthetic pathways can vary, but generally include:

- Formation of the pyrimidine core.

- Introduction of the amino and methylthio groups.

- Nitrosation to form the nitroso group.

These synthetic strategies are crucial for producing derivatives that may enhance or modify the biological activity of the parent compound.

Table: Summary of Biological Evaluations

Mecanismo De Acción

The mechanism of action of 6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

5-Nitrosopyrimidin-4-one derivatives: These compounds have similar nitroso and pyrimidinone functionalities.

Uniqueness

6-amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

6-Amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one, also known by its CAS number 54030-56-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and various applications based on existing research.

Basic Information

- Molecular Formula : C₆H₉N₃OS

- Molecular Weight : 171.22 g/mol

- Melting Point : 255-258 °C

- Boiling Point : 282.3 °C

- Density : 1.39 g/cm³

- Log P (octanol-water partition coefficient) : Approximately 0.4, indicating moderate lipophilicity .

Structural Characteristics

The compound features a pyrimidine ring with amino and methylthio substituents, which are crucial for its biological activity. The nitroso group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) suggesting strong antibacterial potential .

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects in various cancer cell lines. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and cell cycle arrest .

The proposed mechanisms of action include:

- DNA Interaction : The nitroso group may facilitate the formation of DNA adducts, leading to mutations or cell death.

- Enzyme Inhibition : Some studies suggest that this compound could inhibit key enzymes involved in DNA repair pathways, such as O6-methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of chemotherapeutic agents like temozolomide in glioblastoma treatments .

Study 1: Antimicrobial Evaluation

A recent study screened various pyrimidine derivatives for their antimicrobial efficacy. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, with an MIC value as low as 0.21 μM against E. coli and P. aeruginosa .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assessment using the MTT assay on HaCat and Balb/c 3T3 cell lines, the compound demonstrated promising results, indicating potential for further development into anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃OS |

| Molecular Weight | 171.22 g/mol |

| Melting Point | 255-258 °C |

| Boiling Point | 282.3 °C |

| Density | 1.39 g/cm³ |

| Log P | ~0.4 |

| Antimicrobial Activity (MIC) | 0.21 μM against E. coli |

Propiedades

IUPAC Name |

6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-10-5(11)3(9-12)4(7)8-6(10)13-2/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHBHOXHNNLJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1SC)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402780 | |

| Record name | 6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42026-60-8 | |

| Record name | 6-amino-3-methyl-2-methylsulfanyl-5-nitrosopyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.